2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole
Description
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7-12(2,3)15-11(16-7)8-4-9(13)6-10(14)5-8/h4-6H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHZEWAYELBUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=N1)C2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028503 | |
| Record name | 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. For instance, the reaction of 3,5-dichlorobenzoyl chloride with an amine in the presence of a base such as tri-n-propylamine in methanol at 70°C for several hours can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the dichlorophenyl ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its reactivity can be exploited in various chemical transformations.
Biology
The compound exhibits potential biological activities , including antimicrobial and anticancer properties. Research has indicated that it may interact with specific molecular targets:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .
- Antimicrobial Properties : The compound has been tested against various pathogens, demonstrating effective inhibition at nanomolar concentrations .
Medicine
Ongoing research focuses on the pharmacological effects and therapeutic applications of this compound. Its unique structure may lead to the development of novel drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in developing new materials with specific properties such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating high potency .
- Material Science Application : Research has indicated that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole
- Molecular Formula: C₁₂H₁₁Cl₂NO
- CAS Registry Number : 29918-40-9
- Structural Features :
- Synthetic Relevance : The compound is marketed as a building block for organic synthesis, with prices ranging from €219/mg to €969/25mg, reflecting its specialized applications in medicinal and agrochemical research .
Comparison with Structurally Related Oxazole Derivatives
Etoxazole (CAS 153233–91–1)
- Structure : 2-(2,6-Difluorophenyl)-4-[2-ethoxy-4-(2-methyl-2-propanyl)phenyl]-4,5-dihydro-1,3-oxazole.
- Key Differences :
- Substituents : Fluorine atoms at positions 2 and 6 of the phenyl ring vs. chlorine at positions 3 and 5 in the target compound.
- Additional Groups : Etoxazole has a bulky ethoxy-isopropylphenyl substituent at position 4, absent in the target compound.
- Applications: Etoxazole is a commercial acaricide and insecticide, approved for agricultural use until 2023 .
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Structure : Bromine replaces chlorine at the phenyl ring, and the methylidene group is absent.
- Physicochemical Properties: Higher molecular weight (C₁₁H₁₂BrNO vs. C₁₂H₁₁Cl₂NO) due to bromine substitution. Reduced steric hindrance compared to the dichlorophenyl analog.
- Safety Profile : Classified under GHS Revision 8 with specific handling requirements, though toxicity data for the target compound remain unpublished .
Imidazole Derivatives (e.g., Imazapyr, Imazaquin)
- Structural Contrast: Imidazole cores (5-membered ring with two nitrogen atoms) vs. oxazole (one oxygen and one nitrogen). Substitutions at imidazole positions 2 and 4 (e.g., pyridine/quinoline carboxylic acids) differ significantly from the dichlorophenyl-oxazole framework .
- Functional Relevance : Imidazoles are herbicides targeting acetolactate synthase, whereas oxazoles like the target compound may act via divergent biochemical pathways.
Structural and Functional Analysis Table
Research Findings and Implications
- Halogen Effects : Chlorine atoms in the 3,5-positions likely improve lipid solubility and bioactivity over fluorine or bromine derivatives, though this requires validation via comparative bioassays.
- Regulatory Gaps : Unlike etoxazole, the target compound lacks published environmental or toxicological data, highlighting a critical research need for industrial adoption .
Biological Activity
2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole (commonly referred to as DCMO) is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on existing research findings.
- IUPAC Name : 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole
- Molecular Formula : C12H11Cl2NO
- Molecular Weight : 256.13 g/mol
- CAS Number : 29918-40-9
- Physical State : White to off-white crystalline solid
- Melting Point : 160–161°C
- Solubility : Sparingly soluble in water; soluble in organic solvents like acetone and ethanol.
Synthesis
The synthesis of DCMO typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. A common method includes using tri-n-propylamine in methanol at elevated temperatures. This synthesis pathway allows for the production of high-purity compounds suitable for biological testing.
Antimicrobial Properties
DCMO has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bactericidal effects particularly against Gram-positive bacteria such as Staphylococcus spp. and some Gram-negative strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antitumor Activity
Research has indicated that DCMO may possess antitumor properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines including those from breast cancer (MCF-7), lung cancer (A549), and leukemia (U937). The compound's cytotoxicity was measured using IC50 values, which reflect the concentration required to inhibit cell growth by 50%. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 10.38 |
| U937 | 12.00 |
These values suggest that DCMO is comparable to established chemotherapeutics like Tamoxifen .
The biological activity of DCMO is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in cell proliferation and apoptosis pathways. For instance, studies have shown that DCMO can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial potency of DCMO against a panel of bacterial strains. The results indicated a strong inhibitory effect on Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
- Cytotoxicity Assessment
Future Directions
The potential applications of DCMO extend beyond antimicrobial and anticancer activities. Ongoing research aims to explore its role as a ligand in metal complexation and its use in developing new materials with specific properties. Future studies should focus on:
- Detailed in vivo evaluations to assess therapeutic efficacy and safety.
- Structural modifications to enhance biological activity and reduce toxicity.
- Investigating the compound’s interactions at the molecular level through advanced techniques such as molecular docking studies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing substituted hydrazides or benzaldehyde derivatives in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid). For example, analogous oxazole derivatives are prepared by reacting substituted benzaldehydes with amino-triazole intermediates under reflux, followed by crystallization (yields ~60-74%) . Catalysts such as N-iodosuccinimide (NIS) can facilitate stereoselective formation of the oxazole ring .
Q. How is the compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the dihydro-oxazole ring conformation (e.g., bond angles and torsion angles) .
- NMR spectroscopy : H and C NMR identify substituents on the dichlorophenyl and oxazole moieties. For example, methylidene protons typically resonate at δ 5.2–5.5 ppm, while aromatic protons from the dichlorophenyl group appear as doublets in δ 7.2–7.8 ppm .
- Elemental analysis (CHNS) : Validates molecular formula consistency (e.g., CHClNO) .
Advanced Research Questions
Q. What strategies mitigate low yields or stereochemical inconsistencies during synthesis?
- Methodological Answer : Low yields (~50-65%) in oxazole synthesis often arise from competing side reactions (e.g., polymerization of aldehydes). Mitigation strategies include:
- Solvent optimization : Using ethanol with glacial acetic acid improves reaction homogeneity and reduces byproducts .
- Catalyst screening : NIS enhances regioselectivity in oxazole ring closure .
- Temperature control : Reflux durations >12 hours improve conversion but require monitoring to avoid decomposition .
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The dichlorophenyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular docking : Screens potential targets (e.g., fungal cytochrome P450 enzymes) by analyzing binding affinities of the oxazole core and dichlorophenyl substituents .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal degradation : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., melting point 141–143°C for analogous compounds) .
- Photostability : UV-Vis spectroscopy monitors degradation under light exposure; chlorinated aromatics are prone to radical-mediated breakdown .
- Storage recommendations : Anhydrous conditions at +4°C minimize hydrolysis of the oxazole ring .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or pesticidal activity may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) .
- Structural analogs : Compare with derivatives like Fluralaner (a pesticidal oxazole), where trifluoromethyl groups enhance bioactivity .
- Synergistic effects : Test combinations with adjuvants to amplify potency .
Methodological Resources
- Synthesis : Reference procedures from Badie et al. (2014) for hydrazide-based cyclization .
- Crystallography : Use single-crystal X-ray data from Acta Crystallographica Section E for conformational validation .
- Bioactivity Testing : Adapt bioassay frameworks from pesticidal oxazoles (e.g., imidazoles in ) .
Note : Avoid commercial vendors (e.g., ) and prioritize peer-reviewed methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
